molecular formula C15H13F3N2O3S B11010188 N-(2,4-Difluorophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanamide

N-(2,4-Difluorophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanamide

Cat. No.: B11010188
M. Wt: 358.3 g/mol
InChI Key: RMOUTKAFVOONLM-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanamide typically involves the reaction of 2,4-difluoroaniline with 4-fluorobenzenesulfonyl chloride, followed by the introduction of a propanamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(2,4-Difluorophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl rings enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Difluorophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanamide is unique due to the specific arrangement of fluorine atoms on its phenyl rings, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13F3N2O3S

Molecular Weight

358.3 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-3-[(4-fluorophenyl)sulfonylamino]propanamide

InChI

InChI=1S/C15H13F3N2O3S/c16-10-1-4-12(5-2-10)24(22,23)19-8-7-15(21)20-14-6-3-11(17)9-13(14)18/h1-6,9,19H,7-8H2,(H,20,21)

InChI Key

RMOUTKAFVOONLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCC(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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